molecular formula C19H24N2O4S B3735733 N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3735733
M. Wt: 376.5 g/mol
InChI Key: NCRNDVSQKGIWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMEMSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to possess anticancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by inhibiting the activity of various enzymes involved in cellular signaling pathways. It has been shown to inhibit the activity of protein kinases, which are essential for cell growth and proliferation. N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. Additionally, N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry and drug discovery. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective properties of N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, the potential clinical applications of N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, such as its use as a therapeutic agent for cancer and neurodegenerative diseases, should be explored further.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-25-18-10-7-16(8-11-18)20-19(22)13-21(26(4,23)24)17-9-6-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRNDVSQKGIWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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